N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of cyclohexa-1,4-diene derivatives through Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This intermediate can then be further functionalized through various organic reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclohexa-1,4-diene moiety to a fully saturated cyclohexane ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it suitable for use in materials science and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclohexa-1,4-diene moiety can participate in ionic transfer reactions, acting as a surrogate for hazardous chemicals in catalytic processes . This can lead to the formation of reactive intermediates that interact with various biological or chemical targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: An isomer of cyclohexa-1,4-diene, used in similar chemical reactions.
γ-Terpinene: A related compound in the class of terpenoids, with similar structural features.
Uniqueness
N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide is unique due to its combination of a cyclohexa-1,4-diene moiety with a sulfonamide group and a diphenylethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H34N2O2S |
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Molecular Weight |
486.7 g/mol |
IUPAC Name |
N-[2-(3-cyclohexa-1,4-dien-1-ylpropylamino)-1,2-diphenylethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H34N2O2S/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25/h2-5,7-10,13,15-22,29-32H,6,11-12,14,23H2,1H3 |
InChI Key |
UCNVBFVQVVXMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CCC=CC4 |
Origin of Product |
United States |
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